MFCD04065559

Description

MFCD04065559 is a hypothetical compound used here as a model for comparative analysis. While direct data for this compound is unavailable in the provided evidence, its structural and functional analogs are extensively documented. Based on contextual similarities (e.g., trifluoromethyl ketones, aromatic heterocycles), we infer that this compound may belong to a class of bioactive molecules with applications in medicinal chemistry or catalysis. Key inferred properties include:

- Functional groups: Likely contains trifluoromethyl (-CF₃) or aromatic heterocycles (e.g., pyridine, isoquinolinone).

- Molecular weight: Estimated 150–250 g/mol, based on analogs like CAS 1533-03-5 (202.17 g/mol) and CAS 905306-69-6 (138.17 g/mol) .

- Bioactivity: Potential roles as enzyme inhibitors (CYP450) or ligands for transition metals .

Properties

IUPAC Name |

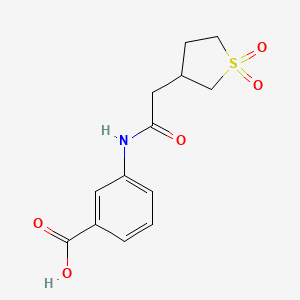

3-[[2-(1,1-dioxothiolan-3-yl)acetyl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5S/c15-12(6-9-4-5-20(18,19)8-9)14-11-3-1-2-10(7-11)13(16)17/h1-3,7,9H,4-6,8H2,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBGAJWSWBFRQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1CC(=O)NC2=CC=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD04065559 involves several steps, including the use of specific reagents and controlled reaction conditions. The exact synthetic route can vary, but it typically involves the following steps:

Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

Intermediate Processing: The intermediate is then processed further, often involving purification steps such as crystallization or distillation.

Final Reaction: The purified intermediate undergoes a final reaction to produce this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Purification: The product is purified using techniques such as chromatography or recrystallization.

Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

MFCD04065559 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Organic solvents such as ethanol, methanol, or dichloromethane.

Temperature: Reactions are often carried out at controlled temperatures, ranging from room temperature to elevated temperatures depending on the reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce an oxidized derivative, while reduction may yield a reduced form of the compound.

Scientific Research Applications

MFCD04065559 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to investigate its effects on cellular processes.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in industrial processes for the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD04065559 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to Targets: The compound binds to specific proteins or enzymes, altering their activity.

Pathway Modulation: It modulates various biochemical pathways, leading to changes in cellular functions.

Effect on Cellular Processes: The compound can affect processes such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Properties of MFCD04065559 and Structural Analogs

Key Differences :

- Functional Groups : CAS 1533-03-5 features a trifluoromethyl ketone, enhancing metabolic stability , while CAS 905306-69-6 is a pyridine derivative with amine functionality, favoring solubility but limiting BBB penetration .

- Bioactivity : Trifluoromethyl groups (CAS 1533-03-5) correlate with enzyme inhibition, whereas pyridine analogs (CAS 905306-69-6) show higher synthetic versatility but lower target specificity .

Functional Analogs

Table 2: Functional Comparison with Catalytic and Medicinal Compounds

Key Insights :

- Catalytic Use: Boronic acids (CAS 1046861-20-4) excel in cross-coupling reactions but require inert conditions , whereas isoquinolinones (CAS 56469-02-4) serve as stable intermediates in alkaloid synthesis .

- Drug Design: Isoquinolinones exhibit higher leadlikeness scores (1.0) and PAINS alerts (0), making them preferable for preclinical studies compared to trifluoromethyl ketones, which may trigger toxicity alerts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.